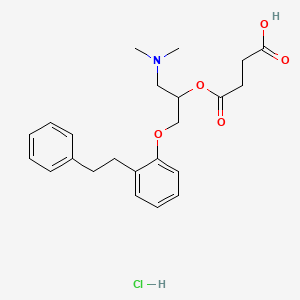

5-((4-Fluorophenyl)methyl)-N,3,3-trimethyl-2-oxo-2-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SR 42011, also known as MSU-42011, is a novel retinoid X receptor (RXR) agonist. RXR agonists are compounds that bind to and activate the RXR nuclear receptor, which plays a crucial role in regulating gene expression. SR 42011 has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment .

Métodos De Preparación

The synthesis of SR 42011 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the desired molecular framework .

Análisis De Reacciones Químicas

SR 42011 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

SR 42011 has been extensively studied for its potential applications in scientific research. In the field of chemistry, it is used as a tool to study RXR-mediated gene regulation. In biology and medicine, SR 42011 has shown efficacy in preclinical models of cancer, particularly in breast and lung cancers. It modulates the tumor microenvironment, reduces tumor burden, and enhances the immune response against tumors.

Mecanismo De Acción

SR 42011 exerts its effects by binding to and activating the RXR nuclear receptor. Upon activation, RXR undergoes conformational changes that promote the dissociation of corepressor proteins and the recruitment of coactivator proteins. This leads to changes in gene expression that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. SR 42011 specifically targets immune regulatory and biosynthetic pathways, making it effective in modulating the tumor microenvironment and enhancing anti-tumor immunity .

Comparación Con Compuestos Similares

SR 42011 is similar to other RXR agonists, such as bexarotene, which is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. SR 42011 has shown distinct advantages over bexarotene in preclinical studies. For example, SR 42011 has a more favorable toxicity profile, as it does not significantly elevate plasma triglycerides and cholesterol levels, unlike bexarotene. Additionally, SR 42011 targets different gene pathways, providing unique therapeutic benefits .

List of Similar Compounds::- Bexarotene

- Alitretinoin

- Targretin

SR 42011 stands out due to its unique mechanism of action and favorable safety profile, making it a promising candidate for further development in cancer therapy and other RXR-related diseases .

Propiedades

Número CAS |

97561-92-7 |

|---|---|

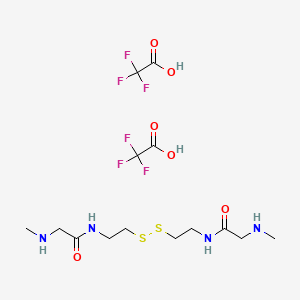

Fórmula molecular |

C15H19FN2O2 |

Peso molecular |

278.32 g/mol |

Nombre IUPAC |

5-[(4-fluorophenyl)methyl]-N,3,3-trimethyl-2-oxopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2)9-12(18(13(15)19)14(20)17-3)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20) |

Clave InChI |

DRRNCNOEWUDWGR-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(N(C1=O)C(=O)NC)CC2=CC=C(C=C2)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

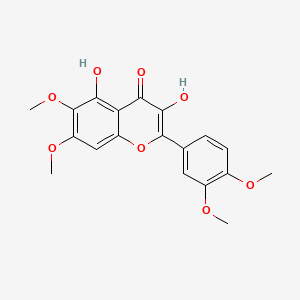

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)

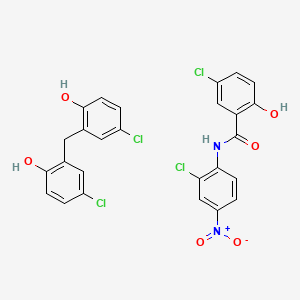

![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)

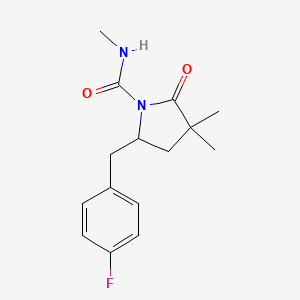

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)